molecular formula C5H8N4O2 B13177942 5-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid

5-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13177942
M. Wt: 156.14 g/mol
InChI Key: SSYMWVBBZNJEDH-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and carbon atoms within its ring structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. . This reaction is highly efficient and can be performed under mild conditions, making it suitable for the synthesis of various triazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .

Scientific Research Applications

5-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1H-1,2,3-Triazole-4-carboxylic acid
  • 2-Aminoethyl-1H-1,2,3-triazole

Uniqueness

5-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

5-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the 1,2,3-triazole family, which has garnered significant attention due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by research findings and case studies.

1. Chemical Structure and Properties

The compound features a triazole ring substituted with an aminoethyl group and a carboxylic acid moiety. The presence of these functional groups is crucial for its biological activity. The structural characteristics of this compound allow it to engage in various intermolecular interactions that enhance its pharmacological potential.

2. Antimicrobial Activity

Case Studies and Findings:

  • A study highlighted the compound's significant antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Vibrio cholerae, with a minimum inhibitory concentration (MIC) of 59.5 µg/ml .
  • The agar diffusion method demonstrated effective inhibition zones around treated cultures, indicating robust antimicrobial properties.
  • The mechanism of action appears to involve disruption of bacterial cell walls and interference with metabolic processes .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/ml)Method Used
Bacillus subtilis59.5Agar diffusion test
Vibrio cholerae59.5Liquid culture test

3. Anticancer Activity

Research indicates that derivatives of the triazole ring exhibit anticancer properties through various mechanisms:

  • In vitro studies have shown that modifications to the triazole structure can enhance cytotoxic effects against cancer cell lines.
  • A specific derivative demonstrated significant inhibition of cell proliferation in HeLa and MCF-7 cancer cells .

Mechanism of Action:
The anticancer effects are attributed to the ability of triazole derivatives to induce apoptosis and inhibit angiogenesis through the regulation of key signaling pathways involved in cell survival and proliferation.

4. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

  • DPPH Radical Scavenging Assay: The compound exhibited a high percentage of radical scavenging activity, comparable to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Results

CompoundDPPH Scavenging (%)Reference
This compoundHigh
Ascorbic AcidStandardControl

5. Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antimicrobial: Effective against various bacterial strains with low MIC values.
  • Anticancer: Induces apoptosis in cancer cells; potential for further development in cancer therapy.
  • Antioxidant: Demonstrates strong radical scavenging ability.

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

5-(2-aminoethyl)-2H-triazole-4-carboxylic acid

InChI

InChI=1S/C5H8N4O2/c6-2-1-3-4(5(10)11)8-9-7-3/h1-2,6H2,(H,10,11)(H,7,8,9)

InChI Key

SSYMWVBBZNJEDH-UHFFFAOYSA-N

Canonical SMILES

C(CN)C1=NNN=C1C(=O)O

Origin of Product

United States

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